
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole
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Overview
Description
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole typically involves multiple steps. One common synthetic route starts with the preparation of 1,5-dimethylpyrazole, which is then subjected to sulfonylation and subsequent thiophene substitution . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole undergoes various chemical reactions, including:
Scientific Research Applications
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
When compared to other similar compounds, 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole stands out due to its unique combination of pyrazole and thiophene rings, which confer distinct chemical and biological properties . Similar compounds include:
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Known for its energetic properties and thermal stability.
3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Used in the design of new energetic materials.
Properties
Molecular Formula |
C17H18N6O2S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole |
InChI |
InChI=1S/C17H18N6O2S2/c1-11-13(9-18-21(11)3)15-8-16(14-10-19-22(4)12(14)2)23(20-15)27(24,25)17-6-5-7-26-17/h5-10H,1-4H3 |
InChI Key |
QZIBIYNIUAZTKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2S(=O)(=O)C3=CC=CS3)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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